molecular formula C19H13Br2NO B2858125 (E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol CAS No. 324067-57-4

(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol

Cat. No.: B2858125
CAS No.: 324067-57-4
M. Wt: 431.127
InChI Key: MXNZTPXOSIYLBG-WSDLNYQXSA-N
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Description

(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol is an organic compound with a complex structure that includes a biphenyl group, an imino group, and a dibromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol typically involves the condensation of 4,6-dibromophenol with 4-aminobiphenyl under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atoms in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol involves its interaction with specific molecular targets. The imino group may form hydrogen bonds or other interactions with biological molecules, affecting their function. The bromine atoms may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar phenolic structure but different functional groups.

    Organochlorine Compounds: These compounds share the presence of halogen atoms and may have similar reactivity.

Uniqueness

(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol is unique due to its specific combination of functional groups and the presence of both bromine atoms and a biphenyl structure

Properties

IUPAC Name

2,4-dibromo-6-[(4-phenylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2NO/c20-16-10-15(19(23)18(21)11-16)12-22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZTPXOSIYLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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